4-(2,5-Dimethylphenyl)-2-methyl-1-butene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-2-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)5-8-13-9-11(3)6-7-12(13)4/h6-7,9H,1,5,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBBRZPPPOMQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253152 | |
| Record name | 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-90-0 | |
| Record name | 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-2-(3-methyl-3-buten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 2,5 Dimethylphenyl 2 Methyl 1 Butene and Its Analogues
Catalytic Approaches to Olefin Synthesis
Transition metal catalysis stands as a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These methods are particularly valuable in the pharmaceutical and agrochemical industries for creating complex molecules. rsc.org
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most utilized methods for carbon-carbon bond formation. rsc.org The success of these reactions is significantly influenced by the development of supporting ligands that create highly active catalysts. rsc.org
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used due to its broad functional group tolerance and the commercial availability and stability of organoboron reagents. nih.gov For the synthesis of a molecule like 4-(2,5-Dimethylphenyl)-2-methyl-1-butene, a Suzuki-Miyaura coupling could involve the reaction of a 2,5-dimethylphenylboronic acid derivative with a suitable 2-methyl-1-butenyl halide or triflate. While historically dominated by palladium catalysts, recent research has explored the use of more earth-abundant metals like cobalt for C(sp²)–C(sp³) Suzuki-Miyaura cross-coupling reactions. nih.govacs.org
The Stille coupling utilizes an organotin reagent and an organic halide, also catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and many are commercially available. wikipedia.org A potential synthetic route using this method would involve the coupling of a 2,5-dimethylphenyltin reagent with a 2-methyl-1-butenyl electrophile. A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for Aryl-Alkene Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Catalyst | Typically Palladium(0) complexes; Cobalt catalysts emerging | Typically Palladium(0) complexes |
| Advantages | Low toxicity of boron reagents, high functional group tolerance, commercially available reagents. nih.gov | Air and moisture stable reagents, broad scope of reaction partners. wikipedia.org |
| Disadvantages | Potential for side reactions in some cases. | High toxicity of tin compounds and byproducts. organic-chemistry.org |
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org For the target molecule, this could involve reacting 2,5-dimethylphenylmagnesium bromide with a 2-methyl-1-butenyl halide. A limitation is the high reactivity of Grignard reagents, which can lead to poor functional group tolerance. nrochemistry.com
The Negishi coupling offers a powerful method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via Negishi coupling could be achieved by reacting a 2,5-dimethylphenylzinc halide with an appropriate 2-methyl-1-butenyl halide.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This was the first example of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com A plausible Heck reaction pathway to the target compound could involve the coupling of 2,5-dimethyliodobenzene with 2-methyl-1-butene (B49056).
The formation of a C(sp²)–C(sp³) bond is a crucial step in the synthesis of this compound. The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are heavily dependent on the ligands coordinated to the metal center. rsc.org Ligand design plays a pivotal role in promoting the desired elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, while suppressing unwanted side reactions like β-hydride elimination. wuxiapptec.com
For C(sp²)–C(sp³) bond formation, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands can stabilize the low-valent metal center and facilitate the oxidative addition of the aryl halide. Furthermore, the steric bulk of the ligand can promote the reductive elimination step, leading to the formation of the desired product. rsc.org Nickel-catalyzed reductive cross-electrophile coupling has emerged as a powerful alternative for C(sp²)–C(sp³) bond formation, often outperforming conventional methods for certain substrates. wuxiapptec.com The success of these reactions is also highly dependent on the choice of ligand, with bipyridine and terpyridine ligands showing promise in specific applications. wuxiapptec.com
Table 2: Key Ligand Classes for C(sp²)-C(sp³) Cross-Coupling Reactions
| Ligand Class | Key Features | Typical Applications |
| Biaryl Phosphines | Bulky and electron-rich, promote reductive elimination. | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable metal complexes. | Heck, Suzuki-Miyaura, and olefin metathesis reactions. rsc.org |
| Bipyridines/Terpyridines | Used in Ni-catalyzed reductive couplings. | Coupling of aryl halides with alkyl halides. wuxiapptec.com |
Olefin Metathesis Reactions for Precursor Elaboration
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes. wikipedia.org This methodology, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, has become a staple in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orglibretexts.org
Grubbs catalysts are ruthenium-based complexes that are highly valued for their tolerance to a wide range of functional groups and their stability in air and various solvents. wikipedia.org These catalysts are particularly effective for ring-closing metathesis (RCM) and cross-metathesis (CM). umicore.comlibretexts.org In the context of synthesizing analogues of this compound, cross-metathesis could be employed by reacting a terminal alkene precursor with another alkene to build the desired carbon skeleton. organic-chemistry.org
Schrock catalysts , which are molybdenum- or tungsten-based, are generally more reactive than Grubbs catalysts but are also more sensitive to air and moisture and have lower functional group tolerance. libretexts.orgharvard.edu They are often used for the metathesis of sterically demanding or electron-deficient alkenes. libretexts.org
Ring-closing metathesis is a variation of olefin metathesis used to synthesize unsaturated rings. wikipedia.org While not directly applicable to the synthesis of the acyclic target molecule, RCM is a powerful tool for creating cyclic analogues or precursors that could be subsequently modified.
Table 3: Comparison of Grubbs and Schrock Catalysts
| Feature | Grubbs Catalysts | Schrock Catalysts |
| Metal Center | Ruthenium | Molybdenum or Tungsten |
| Reactivity | Generally lower | Generally higher libretexts.org |
| Functional Group Tolerance | High wikipedia.org | Lower libretexts.orgharvard.edu |
| Air/Moisture Sensitivity | Low wikipedia.org | High libretexts.orgharvard.edu |
| Typical Applications | Ring-closing metathesis, cross-metathesis of a broad range of substrates. umicore.comlibretexts.org | Metathesis of sterically hindered and electron-poor alkenes. libretexts.org |
Stereoselective Metathesis for Controlled Alkene Geometry
Alkene metathesis has become a powerful tool for the formation of carbon-carbon double bonds. nih.gov In the context of synthesizing tetrasubstituted alkenes like this compound, cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly relevant. Stereoselective metathesis, often employing advanced catalyst systems, can provide control over the geometry of the resulting double bond, which is crucial for complex molecule synthesis.
Recent advancements have demonstrated that chiral molybdenum or tungsten catalysts can facilitate atroposelective arene-forming alkene metathesis. chemrxiv.org This process involves the conversion of stereodynamic trienes into configurationally stable atropisomers with high enantioselectivity. nih.gov By designing a suitable triene precursor incorporating the 2,5-dimethylphenyl and the 2-methyl-1-butene fragments, a chiral catalyst could potentially control the formation of an atropisomeric analogue, showcasing the utility of metathesis in creating highly specific, sterically congested structures. nih.govchemrxiv.org
Table 1: Catalyst Performance in Atroposelective Arene-Forming Metathesis
| Catalyst Type | Substrate | Enantiomeric Ratio (e.r.) | Yield | Reference |
|---|---|---|---|---|
| Chiral Molybdenum Alkylidene | Stereodynamic Triene | Up to 98:2 | Excellent | nih.gov |
| Chiral Tungsten Alkylidene | Functionalized Triene | High | Good | chemrxiv.org |
Hydrofunctionalization and Hydroarylation Strategies
Hydrofunctionalization reactions offer an atom-economical approach to increase molecular complexity by adding E-H bonds (where E is a heteroatom or carbon) across an unsaturated C-C bond. acs.orgsnnu.edu.cnnih.govresearchgate.net These methods avoid the need for pre-functionalized starting materials, representing a highly efficient strategy for synthesizing allylic structures. acs.orgsnnu.edu.cnnih.gov
Hydroarylation involves the addition of a C-H bond of an arene across an alkyne or diene. For the synthesis of analogues of this compound, the regioselective hydroarylation of a suitable diene, such as 2-methyl-1,3-butadiene, with 1,4-dimethylbenzene could be a direct approach. Palladium-catalyzed protocols have been developed for the hydroarylation of terminal alkynes, yielding allylic and homoallylic systems with high regioselectivity. rsc.org
Recent work has shown that rhodium-catalyzed conjugate addition can achieve δ-hydroarylation of aryl-substituted 1,3-dienes with high Z-selectivity. nih.gov This remote functionalization provides access to chiral diarylated alkenes. nih.gov Similarly, a one-pot protocol combining allene (B1206475) hydrosilylation with a subsequent palladium-catalyzed cross-coupling reaction allows for the regioselective hydroarylation of allenes, yielding functionalized 1,1-disubstituted alkenes. acs.orgorganic-chemistry.orgnih.gov The regioselectivity is controlled by the choice of N-heterocyclic carbene (NHC) ligand during the initial hydrosilylation step. acs.orgorganic-chemistry.org
Table 2: Regioselective Hydroarylation Approaches
| Catalyst System | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ / KOAc | Terminal Alkyne + Aryl Group | Allylic Ethers/Amines | High regioselectivity, scalable | rsc.org |
| Rh-catalyst | Aryl-substituted 1,3-Diene + Arylboronic Acid | Z-1,4-addition Product | High Z-selectivity (>95:5) | nih.gov |
| CuH/Pd(0) with NHC ligand | Allene + Silane, then Aryl Iodide | 1,1-disubstituted Alkene | Ligand-controlled regioselectivity | acs.org |
Hydrovinylation is the formal addition of ethylene (B1197577) across an alkene's double bond. wikipedia.org The process is a codimerization reaction that has great potential for producing fine chemicals. acs.org For a substrate like a 2,5-dimethyl-substituted styrene (B11656), hydrovinylation with ethylene could theoretically produce a precursor to the target compound. Transition metal catalysts, particularly those based on nickel, cobalt, and palladium, are commonly employed. wikipedia.orgacs.orgacs.org
Mechanistic studies on nickel-catalyzed hydrovinylation of styrene suggest the involvement of a cationic nickel hydride intermediate. acs.orgnih.gov The choice of ligand is critical for achieving high selectivity and preventing side reactions like isomerization of the desired product. acs.org For instance, cobalt-based systems with chiral bis(phosphine)amide ligands have been used for the enantioselective hydrovinylation of styrene, achieving nearly 100% chemoselectivity. acs.org
Table 3: Catalytic Systems for the Hydrovinylation of Styrene
| Catalyst System | Ligand Type | Selectivity | Key Outcome | Reference |
|---|---|---|---|---|
| Nickel or Palladium Complexes | Various Phosphines | Moderate to High | Prone to isomerization | acs.org |
| CoCl₂ / Diphosphine / Al-activator | Bis(phosphine)amide | ~100% Chemoselectivity | No isomerization before full conversion | acs.org |
| Ni(II)-phospholane | Phospholane | Moderate Enantioselectivity | Prevents unwanted isomerization | acs.orgnih.gov |
Non-Catalytic and Stoichiometric Synthetic Routes
While catalytic methods offer elegance and efficiency, classical stoichiometric reactions remain indispensable for the reliable construction of specific olefinic structures, especially when dealing with sterically demanding targets.
These olefination reactions are cornerstone methods for converting carbonyl compounds into alkenes.
The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. wikipedia.orglibretexts.org It is particularly effective for introducing a methylene (B1212753) group, even with sterically hindered ketones. libretexts.orglumenlearning.com To synthesize the target compound, 1-(2,5-dimethylphenyl)propan-2-one (B1349305) could be reacted with a phosphonium ylide derived from 2-bromopropane. However, for sterically hindered ketones, the Horner-Wadsworth-Emmons reaction is often preferred. libretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to predominantly E-alkenes. wikipedia.org The water-soluble phosphate (B84403) byproduct also simplifies purification. wikipedia.org The HWE reaction is particularly useful for synthesizing tetrasubstituted alkenes. ingentaconnect.combenthamdirect.com For example, the reaction of aryl alkyl ketones with specific phosphonates in the presence of Sn(OTf)₂ and N-ethylpiperidine can produce tetrasubstituted (Z)-alkenes with high selectivity. jst.go.jpresearchgate.net
The Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound. organicreactions.org A key advantage is that the intermediate β-hydroxysilane can often be isolated. organic-chemistry.orgorganicchemistrydata.org Subsequent elimination can be directed by using either acidic or basic conditions to stereoselectively form the cis- or trans-alkene, respectively. organic-chemistry.orgwikipedia.org This offers a level of stereochemical control not always possible with other methods.
Table 4: Comparison of Olefination Reactions for Hindered Systems
| Reaction | Key Reagent | Typical Substrates | Stereoselectivity | Advantages | Reference |
|---|---|---|---|---|---|
| Wittig | Phosphonium Ylide | Aldehydes, Ketones | Generally Z-selective (unstabilized ylides) | Fixed double bond position | wikipedia.orglumenlearning.com |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehydes, Ketones | Generally E-selective | Higher nucleophilicity, easy byproduct removal | wikipedia.orgjst.go.jp |
| Peterson | α-Silyl Carbanion | Aldehydes, Ketones | Tunable (acid vs. base elimination) | Controllable E/Z selectivity from one intermediate | wikipedia.org |
Organomagnesium (Grignard) and organolithium reagents are powerful nucleophiles and strong bases used extensively in C-C bond formation. wikipedia.orgsaylor.orgbluffton.eduslideshare.netorgosolver.com
Grignard reagents can be used to synthesize alkenes through several pathways. acs.org One approach involves the reaction of an appropriate Grignard reagent, such as 2,5-dimethylphenylmagnesium bromide, with an allylic electrophile like 3-chloro-2-methyl-1-propene. Copper-catalyzed allylic alkylation of allylic electrophiles with Grignard reagents can proceed with high yield and regioselectivity. nih.gov Alternatively, addition of a Grignard reagent (e.g., isobutenylmagnesium bromide) to a ketone (e.g., 2,5-dimethylacetophenone) followed by dehydration of the resulting tertiary alcohol would yield the target alkene, though mixtures of isomers are possible.
Organolithium reagents are generally more reactive than their Grignard counterparts. saylor.orgslideshare.net They can be used in similar ways, such as in nucleophilic addition to carbonyls or in coupling reactions. wikipedia.orgbluffton.edu The formation of organolithium reagents can be achieved by reacting an organic halide with lithium metal or through metal-halogen exchange. saylor.orgorgosolver.com These reagents can be used to prepare other organometallic compounds, such as Gilman (diorganocopper) reagents, which are milder and can participate in a wider range of coupling reactions. bluffton.edu
Elimination Reactions from Functionalized Precursors
The synthesis of this compound via elimination reactions offers a classic and versatile approach, typically involving the removal of a leaving group and a proton from adjacent carbon atoms (a β-elimination). ucsb.edu The success of this strategy hinges on the careful selection of the substrate, leaving group, and base to control the regioselectivity of the double bond formation, favoring the terminal (Hofmann) product over the more substituted internal (Zaitsev) isomer.
Common precursors for these reactions are haloalkanes and alcohols. For instance, the E2 (bimolecular elimination) reaction of a primary halide such as 1-chloro-4-(2,5-dimethylphenyl)-2-methylbutane provides a direct route. The E2 mechanism is a single-step, concerted process where the base abstracts a proton while the leaving group departs simultaneously. masterorganicchemistry.com To favor the desired 1-butene (B85601) product, a sterically hindered, non-nucleophilic base is paramount. Bulky bases, like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), preferentially abstract the less sterically hindered proton at the terminal methyl group, leading to the Hofmann product. In contrast, smaller, stronger bases like sodium ethoxide (NaOEt) would be more likely to produce a significant amount of the thermodynamically more stable internal alkene, 2-(2,5-dimethylbenzyl)-2-butene.
The choice of leaving group also plays a role. Good leaving groups, such as iodide, bromide, or tosylate, facilitate the reaction. The dehydration of the corresponding alcohol, 4-(2,5-dimethylphenyl)-2-methyl-1-butanol, under acidic conditions (an E1 mechanism) is generally less suitable for selectively forming the terminal alkene, as it proceeds through a carbocation intermediate that is prone to rearrangements and will predominantly yield the most stable Zaitsev product. ucsb.edu
Table 1: Effect of Base on Regioselectivity of E2 Elimination
| Precursor | Base | Solvent | Major Product | Minor Product |
| 1-Bromo-4-(2,5-dimethylphenyl)-2-methylbutane | KOtBu | THF | This compound (Hofmann) | 2-(2,5-Dimethylbenzyl)-2-butene (Zaitsev) |
| 1-Bromo-4-(2,5-dimethylphenyl)-2-methylbutane | NaOEt | EtOH | 2-(2,5-Dimethylbenzyl)-2-butene (Zaitsev) | This compound (Hofmann) |
| 4-(2,5-Dimethylphenyl)-2-methyl-1-butanol + TsCl, Py | DBU | Toluene | This compound (Hofmann) | 2-(2,5-Dimethylbenzyl)-2-butene (Zaitsev) |
Reduction Strategies for Unsaturated Systems
Reduction strategies provide an alternative pathway, often starting from more highly unsaturated precursors like alkynes or allenes. A plausible route to this compound is the selective reduction of the corresponding terminal alkyne, 4-(2,5-dimethylphenyl)-2-methyl-1-butyne.
Direct catalytic hydrogenation of an alkyne using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) typically proceeds to the fully saturated alkane. organic-chemistry.org To stop at the alkene stage, a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is used. However, Lindlar hydrogenation of a terminal alkyne is not an ideal method for producing a terminal alkene, as it can be sluggish and over-reduction can still occur. A more effective method for the selective reduction of a terminal alkyne to a terminal alkene is hydroboration-protonolysis. In this two-step process, the alkyne is first treated with a hindered borane (B79455), such as disiamylborane (B86530) or 9-BBN, which adds regioselectively to the terminal carbon. Subsequent treatment with a carboxylic acid like acetic acid replaces the boryl group with a hydrogen atom, yielding the desired terminal alkene with high selectivity.
Another approach involves the reduction of an allylic system. For example, the Wittig reaction between 2,5-dimethylbenzyltriphenylphosphonium bromide and methyl vinyl ketone would produce a conjugated diene, which could then be selectively reduced at the less substituted double bond. More directly, the reduction of an allylic alcohol, 4-(2,5-dimethylphenyl)-2-methylbut-1-en-3-ol, can be achieved. Conversion of the hydroxyl group to a better leaving group (e.g., acetate (B1210297) or tosylate) followed by a dissolving metal reduction (e.g., Na in liquid NH₃) or catalytic hydrogenation could furnish the target alkene, although control of regioselectivity would be a key challenge.
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of complex organic molecules like this compound and its analogues, controlling the precise arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is of utmost importance. For the target molecule itself, the primary challenge is regioselectivity—ensuring the formation of the C1-C2 double bond (a terminal alkene) rather than an internal isomer. masterorganicchemistry.com For analogues bearing additional stereocenters, stereochemical control becomes equally critical.
Diastereoselective and Enantioselective Pathways
While this compound is achiral, synthetic routes can be designed to produce chiral analogues in an enantioselective or diastereoselective manner. For instance, consider an analogue with a hydroxyl group at the C3 position, 3-hydroxy-4-(2,5-dimethylphenyl)-2-methyl-1-butene. Its synthesis via the addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to the chiral aldehyde (R)- or (S)-2-(2,5-dimethylphenyl)propanal would result in a mixture of diastereomers. The stereochemical outcome (the ratio of syn to anti products) can often be influenced by the choice of reagent and reaction conditions, a principle known as substrate control.
Alternatively, enantioselective pathways employ chiral catalysts or reagents to create a specific enantiomer from a prochiral precursor. For example, an asymmetric allylation of 2,5-dimethylphenylacetaldehyde using a chiral allylboron or allylsilane reagent could generate a chiral homoallylic alcohol. Subsequent functional group manipulation and elimination would lead to an enantiomerically enriched analogue of the target compound. The effectiveness of such a process is measured by its enantiomeric excess (ee).
Table 2: Hypothetical Enantioselective Allylation for an Analogue Precursor
| Aldehyde Substrate | Chiral Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of Major Diastereomer |
| 2,5-Dimethylphenylacetaldehyde | Brown's Allylborane (Ipc)₂B(allyl) | >95:5 | 98% (R) |
| 2,5-Dimethylphenylacetaldehyde | Keck Asymmetric Allylation | 85:15 | 92% (S) |
| 2,5-Dimethylphenylacetaldehyde | Krische Asymmetric Allylation | 90:10 | 95% (R) |
Influence of Steric and Electronic Factors on Reaction Outcome
The steric and electronic properties of the substrates and reagents profoundly influence the outcome of synthetic reactions. In the context of this compound, the bulky 2,5-dimethylphenyl group imposes significant steric hindrance. This steric bulk can direct the regiochemical course of reactions. For example, in the hydroboration of the alkyne precursor 4-(2,5-dimethylphenyl)-2-methyl-1-butyne, the bulky aryl group would further enhance the inherent selectivity of a hindered borane reagent for the terminal carbon, ensuring high fidelity in the formation of the vinylborane (B8500763) intermediate.
In elimination reactions, this steric hindrance makes the internal β-protons less accessible to a bulky base, thereby favoring abstraction of the more accessible terminal methyl protons to give the Hofmann product. Electronically, the 2,5-dimethylphenyl group is electron-donating due to the inductive effect of the two methyl groups. This can influence the stability of any charged intermediates. For instance, in an E1 reaction, this electron-donating character would stabilize the resulting carbocation, potentially increasing the rate of elimination but also favoring the formation of the most stable (Zaitsev) alkene product. Therefore, reaction pathways that avoid cationic intermediates (like the E2 mechanism) are preferable for controlling regioselectivity. ucsb.edu
Reaction Chemistry and Mechanistic Studies of 4 2,5 Dimethylphenyl 2 Methyl 1 Butene
Electrophilic Additions to the Alkene Moiety
The electron-rich pi (π) bond of the alkene moiety in 4-(2,5-Dimethylphenyl)-2-methyl-1-butene serves as a nucleophile, readily attacking electrophilic species. libretexts.orgpressbooks.pub This initiates a cascade of reactions, leading to the formation of more saturated derivatives. The regioselectivity and stereochemistry of these additions are governed by the structure of the alkene and the nature of the attacking electrophile.
Investigation of Markovnikov and Anti-Markovnikov Selectivity
The addition of protic acids (H-X) to unsymmetrical alkenes like this compound is predicted to follow Markovnikov's rule. masterorganicchemistry.com This rule states that the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
In the case of this compound, protonation can occur at two positions: C1 (the terminal carbon) or C2.
Protonation at C1: This pathway leads to the formation of a tertiary carbocation at C2. This carbocation is highly stabilized by the inductive effect of the three attached alkyl groups (a methyl group, an ethyl group, and the 2,5-dimethylphenylethyl group).
Protonation at C2: This pathway would result in a primary carbocation at C1, which is significantly less stable and therefore, its formation is highly unfavorable.
Consequently, electrophilic additions that proceed through a carbocation intermediate are expected to exhibit high Markovnikov selectivity. The subsequent attack by a nucleophile (X⁻) will occur at the C2 position. Anti-Markovnikov addition, where the hydrogen adds to the more substituted carbon, is not expected under standard electrophilic conditions. Such selectivity is typically achieved through radical mechanisms, for instance, the addition of HBr in the presence of peroxides. youtube.com
| Reaction Pathway | Intermediate | Stability | Predicted Product |
|---|---|---|---|
| Markovnikov Addition | Tertiary Carbocation (at C2) | More Stable | Major Product |
| Anti-Markovnikov Addition | Primary Carbocation (at C1) | Less Stable | Minor or Unobserved Product |
Halogenation and Hydrohalogenation Mechanisms
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr or HCl) is a classic example of an electrophilic addition that proceeds via a carbocation intermediate. pressbooks.pub The first step is the protonation of the double bond to form the more stable tertiary carbocation at C2. youtube.com The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org Given the high stability of the tertiary carbocation, carbocation rearrangements are not anticipated for this substrate. masterorganicchemistry.com
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different mechanism involving a cyclic halonium ion intermediate rather than a free carbocation. The alkene attacks a halogen molecule, displacing a halide ion and forming a bridged halonium ion. The subsequent step involves the nucleophilic attack of the halide ion on one of the carbons of the cyclic intermediate. This attack occurs from the side opposite to the halonium bridge, resulting in an anti-addition product. For this compound, the attack of the halide ion would likely occur at the more substituted carbon (C2) due to its greater partial positive charge, although steric hindrance could play a role.
Hydration and Oxymercuration-Demercuration Pathways
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. This reaction follows Markovnikov's rule, proceeding through the formation of the most stable carbocation intermediate. libretexts.org The alkene is first protonated to yield the tertiary carbocation at C2, which is then attacked by a water molecule acting as a nucleophile. A final deprotonation step yields the tertiary alcohol, 4-(2,5-dimethylphenyl)-2-methyl-2-butanol. However, acid-catalyzed hydration is a reversible process and can sometimes lead to side reactions. libretexts.org
Oxymercuration-Demercuration: A more reliable method for the Markovnikov hydration of alkenes is the two-step oxymercuration-demercuration process. wikipedia.orgmasterorganicchemistry.com This reaction avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements. libretexts.org
Oxymercuration: The alkene reacts with mercuric acetate (B1210297) [Hg(OAc)₂] in aqueous solution to form a cyclic mercurinium ion intermediate. wikipedia.org Water then attacks the more substituted carbon (C2) of this intermediate, followed by the loss of a proton to yield a stable organomercury alcohol. masterorganicchemistry.com
Demercuration: The carbon-mercury bond is then cleaved reductively, typically using sodium borohydride (B1222165) (NaBH₄). This step replaces the mercury-containing group with a hydrogen atom. libretexts.org
| Method | Reagents | Intermediate | Regioselectivity | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Tertiary Carbocation | Markovnikov | Reversible; potential for rearrangements (though unlikely here). libretexts.org |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | Cyclic Mercurinium Ion | Markovnikov | Avoids carbocation rearrangements; generally gives higher yields. libretexts.orgwikipedia.org |
Radical Reactions and Polymerization Initiation
The alkene can also undergo reactions via radical intermediates, particularly under conditions that favor homolytic bond cleavage, such as the presence of radical initiators or UV light.
Mechanism of Radical Polymerization and Oligomerization Initiation
This compound can theoretically undergo free-radical polymerization. uliege.be The process is initiated by a radical species (I•), generated from an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). cmu.edu The initiator radical adds to the π-bond of the monomer. This addition is expected to occur at the less substituted carbon (C1) to generate a more stable tertiary radical at C2.
This newly formed monomer radical can then propagate by adding to another monomer molecule, leading to the formation of a polymer chain. However, the presence of allylic hydrogens (on the methyl group at C2 and the methylene (B1212753) group at C3) introduces the possibility of chain transfer reactions. openochem.org Abstraction of an allylic hydrogen would create a resonance-stabilized allylic radical, which could potentially terminate the polymerization or lead to branching. libretexts.orgyoutube.com This can make controlling the polymerization and achieving high molecular weights challenging in a conventional free-radical process.
Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP) Potential
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.educmu.edu This method relies on the reversible deactivation of growing polymer chains by a transition metal complex (e.g., a copper halide complexed with a ligand). cmu.edu
Theoretically, this compound could be polymerized using ATRP. The polymerization would be initiated by an alkyl halide in the presence of a copper(I) catalyst. The controlled nature of ATRP could help to minimize undesirable side reactions like chain transfer that can occur in conventional free-radical polymerization. The resulting polymer would have the this compound units incorporated into the main chain. The use of functional initiators could also allow for the synthesis of well-defined polymers with specific end-groups. cmu.edu The bulky substituent on the phenyl ring might influence the polymerization kinetics and the properties of the resulting polymer.
Hydrogen Atom Abstraction and Radical Cyclization
The structure of this compound features benzylic hydrogens (on the carbon adjacent to the dimethylphenyl ring) and allylic hydrogens (on the same carbon), which could be susceptible to hydrogen atom abstraction by radical initiators. Abstraction of a benzylic/allylic hydrogen would generate a resonance-stabilized radical.
Once formed, this radical intermediate could potentially undergo intramolecular cyclization. Radical cyclization would likely proceed via the addition of the radical to the alkene's double bond. The regioselectivity of such a cyclization is typically governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored. In this case, the cyclization would lead to the formation of a five-membered ring, resulting in a substituted indane-type structure. However, specific studies detailing the conditions and outcomes of such a reaction for this particular substrate are not available. General studies on aryl-substituted alkenes show that radical cyclizations are a viable pathway for creating cyclic structures. nih.gov
Table 1: General Outcomes of Radical Cyclization in Analogous Systems
| Reactant Type | Radical Position | Cyclization Mode | Product Type |
|---|---|---|---|
| Aryl-alkene | Benzylic | 5-exo-trig | Indane derivative |
Catalytic Functionalization of the Alkene
The alkene moiety in this compound is a 1,1-disubstituted (gem-disubstituted) terminal alkene. Its reactivity is significantly influenced by steric hindrance from the adjacent quaternary carbon and the bulky 2,5-dimethylphenyl group.
Catalytic hydrogenation of the carbon-carbon double bond would convert this compound to 4-(2,5-Dimethylphenyl)-2-methylbutane. The alkene is sterically hindered, which can make hydrogenation challenging, often requiring more forcing conditions (higher pressures or temperatures) or highly active catalysts. nih.govresearchgate.net
Mechanism: The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and molecular hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the carbons of the former double bond. This typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.
Selectivity: For this acyclic molecule, the stereoselectivity of hydrogenation is not a primary concern as no new stereocenters are formed. The main challenge is achieving complete conversion without requiring conditions so harsh that they could cause cleavage of other bonds or reactions on the aromatic ring. Precious metal catalysts like rhodium, iridium, and ruthenium are often employed for hydrogenating sterically hindered alkenes. neulandlabs.comresearchgate.net Iron-based catalysts have also been developed as a more cost-effective alternative. nih.gov
Table 2: Catalyst Systems for Hydrogenation of Hindered Alkenes
| Catalyst Type | Substrate Class | Typical Conditions | Reference |
|---|---|---|---|
| Rhodium-diphosphine | Tetrasubstituted alkenes | H₂ gas, organic solvent | neulandlabs.com |
| Iridium-MaxPHOX | Tetrasubstituted olefins | 2 mol% catalyst, H₂ gas | nih.gov |
| Iron-bis(imino)pyridine | Tri- and tetrasubstituted alkenes | 4 atm H₂, 23 °C | nih.gov |
No specific studies on the hydroformylation or hydrocarboxylation of this compound were found. Hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond. For a 1,1-disubstituted alkene, this would typically yield a mixture of two isomeric aldehydes.
The steric hindrance around the double bond would make this transformation extremely challenging for standard hydroformylation catalysts (e.g., cobalt or rhodium-based). abo.firesearchgate.net The reaction rates would likely be very low, and high pressures and temperatures would be necessary, potentially leading to side reactions like isomerization or hydrogenation of the alkene. Achieving high selectivity for either the linear or the branched aldehyde would be difficult due to the steric environment.
Epoxidation: The conversion of the alkene to an epoxide can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene, forming an epoxide ring. libretexts.org
The rate of epoxidation is generally faster for more electron-rich alkenes. However, the steric bulk around the double bond in this compound would significantly hinder the approach of the bulky peroxy acid reagent, likely resulting in a slow reaction rate. organic-chemistry.org More reactive epoxidizing agents like dimethyldioxirane (B1199080) (DMDO) or catalytic systems involving metal catalysts (e.g., based on manganese, iron, or rhenium) might be more effective. organic-chemistry.org
Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (–OH) groups across the double bond to form a diol. The stereochemical outcome depends on the reagents used.
Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate (an osmate ester for OsO₄) that, upon hydrolysis, yields a syn-diol, where both hydroxyl groups are on the same side of the original double bond plane.
Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized. Then, the epoxide is opened via an acid- or base-catalyzed ring-opening with water. libretexts.org This Sₙ2-type attack results in the formation of a trans-diol, with the hydroxyl groups on opposite faces.
For this compound, both pathways are plausible, but the steric hindrance would again be a major factor affecting reaction rates.
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. wikipedia.org The reaction of this compound with ozone (O₃) would proceed via the Criegee mechanism. organic-chemistry.orgmsu.edu
Mechanism:
Ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form a highly unstable primary ozonide (molozonide). msu.edu
The molozonide rapidly rearranges, cleaving to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.orgnih.gov
These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).
The cleavage of the double bond in this compound would break the molecule into two fragments. The C1 carbon (part of the =CH₂) would form formaldehyde (B43269), and the C2 carbon would become the carbonyl carbon of a ketone.
Work-up and Products: The final products depend on the work-up conditions used after the ozonide is formed:
Reductive Work-up: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to yield aldehydes and/or ketones. For this substrate, the expected products would be 3-(2,5-dimethylphenyl)propan-2-one and formaldehyde .
Oxidative Work-up: Using an oxidizing agent like hydrogen peroxide (H₂O₂) would oxidize any aldehyde products to carboxylic acids. In this case, formaldehyde would be oxidized to carbonic acid (which decomposes to CO₂ and H₂O), while the ketone product would remain unchanged. The products would be 3-(2,5-dimethylphenyl)propan-2-one and carbon dioxide.
Reactivity of the 2,5-Dimethylphenyl Group
The positions on the ring available for substitution are C3, C4, and C6.
The C4 position is para to the C1-methyl group and meta to the C2-methyl group.
The C6 position is ortho to the C1-methyl group and meta to the bulky butenyl substituent.
The C3 position is meta to the C1-methyl group and ortho to the C2-methyl group.
Considering both electronic and steric effects:
Electronic Effects: The methyl groups strongly activate the positions ortho and para to them. The large alkyl substituent at C1 is also weakly activating. The most activated positions are C4 (para to one methyl, ortho to the butenyl group) and C6 (ortho to one methyl).
Steric Effects: The bulky 4-(2-methyl-1-butenyl) group at C1 and the methyl group at C2 create significant steric hindrance, particularly at the C6 and C3 positions.
Therefore, electrophilic attack is most likely to occur at the C4 position , which is electronically activated and the least sterically hindered of the activated positions. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield the 4-substituted product as the major isomer. masterorganicchemistry.commdpi.com
Electrophilic Aromatic Substitution Dynamics
The 2,5-dimethylphenyl moiety of the molecule, a derivative of p-xylene (B151628), is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methyl groups. These alkyl groups increase the electron density of the benzene (B151609) ring through an inductive effect and hyperconjugation, making it more nucleophilic than benzene itself. Consequently, p-xylene undergoes nitration at a much faster rate than benzene. pearson.comquora.com
The directing effects of the two methyl groups and the bulky 2-methyl-1-butene (B49056) substituent determine the regioselectivity of EAS reactions. The methyl groups are ortho- and para-directing. In this compound, the positions ortho to the methyl group at C2 are C1 and C3. The positions ortho to the methyl group at C5 are C4 and C6. The position para to the C2-methyl is C5 (already substituted), and the position para to the C5-methyl is C2 (also substituted). Therefore, electrophilic attack is directed to positions 3, 4, and 6.
Due to the symmetrical nature of p-xylene, nitration with a mixture of nitric and sulfuric acids yields a single product, 2-nitro-1,4-dimethylbenzene, in high yield. brainly.comaskfilo.com Similarly, Friedel-Crafts acylation of p-xylene with acetyl chloride and aluminum chloride also yields a single product. researchgate.netaskfilo.com For this compound, the substitution pattern is more complex due to the presence of the butene substituent.
The expected product distribution for a typical electrophilic aromatic substitution reaction, such as nitration, is outlined in the table below.
| Position of Substitution | Activating/Directing Influence | Steric Hindrance | Predicted Product | Expected Yield |
|---|---|---|---|---|
| 3 | Ortho to C2-Methyl | High (adjacent to the bulky butene substituent) | 4-(2,5-Dimethyl-3-nitrophenyl)-2-methyl-1-butene | Minor |
| 4 | Ortho to C5-Methyl | Low | 4-(2,5-Dimethyl-4-nitrophenyl)-2-methyl-1-butene | Major |
| 6 | Ortho to C5-Methyl | Moderate | 4-(2,5-Dimethyl-6-nitrophenyl)-2-methyl-1-butene | Significant |
Metalation and Aryl Coupling Strategies
The presence of the methyl groups also influences the regioselectivity of metalation reactions, particularly lithiation. Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of 2,5-dimethylphenyl derivatives, the methyl groups can direct lithiation to the adjacent ring positions. The use of organolithium reagents can lead to the deprotonation of the aromatic ring at the positions most activated by the methyl groups and least sterically hindered. uwindsor.caias.ac.in For this compound, lithiation is expected to occur preferentially at the C4 and C6 positions.
Once metalated, the resulting organolithium species can be used in a variety of aryl coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org To utilize this chemistry, this compound would first need to be converted to a halide or a boronic acid derivative.
The following table illustrates a potential synthetic route for aryl coupling.
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃ | 4-(4-Bromo-2,5-dimethylphenyl)-2-methyl-1-butene | Introduction of a leaving group for coupling. |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-(4-Aryl-2,5-dimethylphenyl)-2-methyl-1-butene | Formation of a new C-C bond. |
Steric Hindrance Effects of Methyl Substituents on Aromatic Reactivity
The methyl groups at positions 2 and 5, along with the 2-methyl-1-butene substituent at position 1, create significant steric hindrance around the aromatic ring. This steric crowding plays a crucial role in directing the outcome of chemical reactions. quora.comleah4sci.com
In electrophilic aromatic substitution, the bulky 2-methyl-1-butene group at C1 significantly hinders the approach of an electrophile to the C6 and, more so, the C3 positions. This steric repulsion will likely lead to a preference for substitution at the less hindered C4 position.
The steric environment also influences the feasibility of ortho-metalation. While the methyl groups direct lithiation to the adjacent positions, the steric bulk of the butene chain may affect the rate and yield of this reaction, particularly at the C6 position.
Rearrangement Reactions and Isomerization Pathways
Acid-Catalyzed Isomerization of Alkene Position
The terminal double bond in this compound is susceptible to acid-catalyzed isomerization. In the presence of a strong acid, the alkene can be protonated to form a carbocation intermediate. Subsequent deprotonation can lead to the formation of a more stable, internal alkene. chegg.com
The isomerization of 2-methyl-1-butene under acidic conditions is a well-understood process that leads to the formation of the more stable 2-methyl-2-butene. researchgate.net Applying this principle to this compound, the expected isomerization product is 4-(2,5-dimethylphenyl)-2-methyl-2-butene. The mechanism involves the formation of a tertiary carbocation, which is a relatively stable intermediate.
The steps for this isomerization are:
Protonation of the terminal carbon of the double bond to form a tertiary carbocation at the second carbon of the butene chain.
Deprotonation from the third carbon of the butene chain to form the internal double bond.
Thermodynamic and Kinetic Control in Isomerization
The distribution of products in the acid-catalyzed isomerization of alkenes is governed by the principles of thermodynamic and kinetic control. wikipedia.orgdalalinstitute.com The kinetic product is the one that is formed fastest (lowest activation energy), while the thermodynamic product is the most stable (lowest Gibbs free energy). masterorganicchemistry.com
In the case of butene isomers, trans-2-butene is more stable than cis-2-butene, which is in turn more stable than 1-butene (B85601). libretexts.orgquora.comlibretexts.org The increased stability of internal alkenes is attributed to hyperconjugation and the greater strength of sp²-sp³ C-C bonds compared to sp³-sp³ C-C bonds.
For the isomerization of this compound, the internal alkene, 4-(2,5-dimethylphenyl)-2-methyl-2-butene, is the thermodynamically favored product due to its trisubstituted double bond. Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times), this more stable isomer will be the major product. At lower temperatures or with shorter reaction times, the reaction may be under kinetic control, but given the stability of the tertiary carbocation intermediate, the formation of the thermodynamically more stable product is generally favored.
The relative stabilities of the alkene isomers are presented in the table below.
| Compound | Alkene Substitution | Relative Stability |
|---|---|---|
| This compound | Disubstituted (terminal) | Less Stable (Thermodynamic Starting Material) |
| 4-(2,5-Dimethylphenyl)-2-methyl-2-butene | Trisubstituted (internal) | More Stable (Thermodynamic Product) |
Computational and Theoretical Investigations of 4 2,5 Dimethylphenyl 2 Methyl 1 Butene
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.govmpg.de For 4-(2,5-Dimethylphenyl)-2-methyl-1-butene, DFT studies can elucidate its thermodynamic stability and the distribution of electrons within the molecule. Key parameters such as total energy, dipole moment, and atomic charges can be computed to characterize its electronic nature. nih.gov The calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. mun.ca The stability of the molecule is often assessed by its total electronic energy, where a lower energy indicates a more stable system.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative and based on typical values for similar substituted styrenes.
| Parameter | Calculated Value |
|---|---|
| Total Electronic Energy (Hartree) | -544.87 |
| Dipole Moment (Debye) | 0.45 |
| Point Group | C1 |
DFT is also a powerful tool for exploring chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.netrsc.org For an alkene like this compound, a common reaction is electrophilic addition to the double bond. Computational methods can be used to model the step-by-step mechanism of such reactions. A key aspect of this is the location of transition state structures, which represent the highest energy point along the reaction coordinate. nih.govmit.edu The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. nih.gov By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. rsc.org
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Addition to this compound Data is illustrative and represents a plausible outcome for a DFT study.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Protonation of the double bond | TS1 | 15.2 |
| Nucleophilic attack on the carbocation | TS2 | 3.5 |
Molecules that are not rigid can exist in various spatial arrangements called conformations, which arise from rotation around single bonds. chemistrysteps.comlibretexts.org Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. libretexts.org For this compound, rotation around the single bond connecting the phenyl ring and the butene chain leads to different orientations of these two groups relative to each other. Computational methods can systematically explore these rotations to identify the stable conformers, which correspond to energy minima on the potential energy surface. colostate.edu The relative energies of these conformers determine their population at a given temperature.
Table 3: Illustrative Relative Energies of Conformers of this compound Energies are relative to the most stable conformer (Conformer A). Data is illustrative.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.25 |
| C | 0° (eclipsed) | 4.50 |
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. libretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energy and spatial distribution of the HOMO and LUMO of this compound are crucial for understanding its reactivity. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For an alkene, the HOMO is typically the π orbital of the double bond, making it susceptible to attack by electrophiles.
Table 4: Illustrative Frontier Molecular Orbital Energies for this compound Calculated at the B3LYP/6-31G(d) level of theory. Data is illustrative.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.75 |
| LUMO | -0.21 |
| HOMO-LUMO Gap | 8.54 |
Molecular Dynamics Simulations
While quantum chemical calculations provide information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamic behavior in different environments, such as in a solvent. rsc.orgnih.gov These simulations can reveal how the molecule explores different conformations over time and the timescales of these motions. By analyzing the trajectory, one can determine the preferred conformations and the barriers to rotation between them. This information is complementary to the static picture provided by conformational analysis, offering a more realistic view of the molecule's behavior in a dynamic setting. The simulations can also provide information on intermolecular interactions, for instance with solvent molecules, which can influence the conformational preferences. mdpi.com
Intermolecular Interactions in Solution or Solid State
A thorough review of existing literature did not yield any studies that have computationally investigated the intermolecular interactions of this compound. Such studies would typically involve quantum mechanics calculations, molecular dynamics simulations, or crystallographic analysis to understand how molecules of this compound interact with each other in different phases. These interactions, including van der Waals forces, potential π-π stacking due to the aromatic ring, and steric hindrance from the methyl groups, are crucial for determining the bulk properties of the substance, such as its melting point, boiling point, and solubility. However, without specific research, any discussion on this topic would be purely speculative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Similarly, there is no evidence of this compound being included as a dataset member in the development or validation of any Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are vital in medicinal chemistry and toxicology for predicting the biological activity or toxicity of compounds based on their molecular structure. The development of a QSAR model requires a dataset of structurally related compounds with known activities. The lack of such studies involving this compound suggests that its biological activities in specific research areas have not been sufficiently investigated to warrant its inclusion in such modeling efforts. While general QSAR models for related classes of compounds may exist, their applicability to this specific molecule has not been documented.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is a cornerstone of chemical structure determination. For 4-(2,5-dimethylphenyl)-2-methyl-1-butene, a combination of one-dimensional and advanced two-dimensional (2D) techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are essential to piece together the molecular puzzle. Based on established chemical shift principles for aromatic and alkene compounds, a set of predicted ¹H and ¹³C chemical shifts for this compound is presented below. wisc.edulibretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number(s) | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | =CH₂ | 4.70 (s) | 112.5 |
| 2 | =C< | - | 145.0 |
| 3 | -CH₂- | 2.15 (s) | 45.0 |
| 4 | -CH₂- | 2.65 (s) | 33.0 |
| 5 | Ar C | - | 137.0 |
| 6 | Ar CH | 7.00 (s) | 130.0 |
| 7 | Ar C | - | 135.5 |
| 8 | Ar CH | 6.95 (d) | 128.0 |
| 9 | Ar CH | 6.90 (d) | 127.5 |
| 10 | Ar C | - | 132.0 |
| 11 (on C2) | -CH₃ | 1.75 (s) | 22.5 |
| 12 (on C7) | -CH₃ | 2.30 (s) | 21.0 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, the primary COSY correlation would be observed between the protons of the two adjacent methylene (B1212753) groups at C3 and C4. Weaker, long-range allylic coupling might also be detected between the C1 vinyl protons and the C3 methylene protons. On the aromatic ring, correlations between the protons at C6, C8, and C9 would confirm their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their respective carbon signals listed in the table, for example, connecting the vinyl proton signals at ~4.70 ppm to the C1 carbon at ~112.5 ppm, and the aromatic proton signals to their corresponding aromatic carbons. researchgate.net
From the C1 vinyl protons to the C2 and C3 carbons.
From the C11 methyl protons to the C1, C2, and C3 carbons, confirming the position of the methyl group on the double bond.
From the C4 benzylic protons to the aromatic carbons C5, C6, and C9, unequivocally linking the butene chain to the phenyl ring.
From the aromatic methyl protons (C12, C13) to their attached and adjacent aromatic carbons, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's preferred conformation. For instance, a NOESY cross-peak between the C11 methyl protons and the C3 methylene protons would be expected. More significantly, observing a NOE between the C4 benzylic protons and the aromatic proton at C6 would provide evidence for specific rotational conformations around the C4-C5 bond.
Dynamic NMR for Conformational Exchange Studies
The structure of this compound features single bonds that could exhibit hindered rotation, leading to conformational isomers that may interconvert on the NMR timescale. researchgate.net Specifically, rotation around the C4-C5 bond (connecting the aliphatic chain to the aromatic ring) could be sterically hindered by the ortho-methyl group (C12).
Variable-temperature (VT) NMR experiments are the primary tool for studying such dynamic processes. youtube.comnih.gov At low temperatures, this rotation might become slow enough to allow for the observation of distinct signals for different rotamers. As the temperature is increased, the rate of rotation would increase, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov For example, the signals for the aromatic protons H-6 and H-9 might show significant temperature dependence if the rotation is hindered.
Solid-State NMR for Packing and Polymorphism (if applicable to derivatives)
While this compound is likely a liquid or low-melting solid, crystalline derivatives could be analyzed using solid-state NMR (ssNMR). Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure within a crystal lattice. researchgate.net
The primary application of ssNMR in this context would be the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can exhibit distinct intermolecular interactions and packing arrangements. These differences in the local electronic environment would result in different ¹³C chemical shifts for crystallographically inequivalent molecules. Therefore, Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C ssNMR spectra could serve as a fingerprint for different polymorphic forms. If a crystal structure contains multiple molecules in the asymmetric unit (Z' > 1), ssNMR would show a corresponding multiplication of peaks, providing data that is complementary to X-ray diffraction. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns upon ionization, which helps in confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for unambiguously determining a molecule's elemental composition. pnnl.gov For this compound, the molecular formula is C₁₃H₁₈. HRMS can measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) with very high precision (typically within 5 parts per million). This allows for the differentiation between compounds with the same nominal mass but different elemental formulas (isobars). nih.gov
Calculated Exact Masses
| Ion Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| [C₁₃H₁₈]⁺˙ | Molecular Ion | 174.14085 |
Confirming the measured mass against these theoretical values provides strong evidence for the assigned molecular formula.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure. mdpi.com For this compound, the fragmentation is expected to be dominated by cleavages that lead to stable carbocations. jove.comyoutube.com
The most prominent fragmentation pathway is predicted to be benzylic cleavage, involving the breaking of the C3-C4 bond. This is because it results in a highly stable, resonance-delocalized dimethylbenzyl cation.
Primary Fragmentation (Benzylic Cleavage): [C₁₃H₁₈]⁺˙ → [C₉H₁₁]⁺ + C₄H₇• This pathway involves the loss of an isobutenyl radical (55 Da) to produce the base peak at m/z 119, corresponding to the 2,5-dimethylbenzyl cation.
Another possible, though likely less favorable, fragmentation is allylic cleavage at the C3-C4 bond, which would form a resonance-stabilized allylic cation. whitman.edunih.gov
Secondary Fragmentation (Allylic Cleavage): [C₁₃H₁₈]⁺˙ → [C₄H₇]⁺ + C₉H₁₁• This pathway would result in a fragment ion at m/z 55.
Further fragmentation of the primary benzylic cation (m/z 119) could occur via loss of a methyl radical to yield an ion at m/z 104, or through rearrangement to a tropylium-type ion, a common feature in the mass spectra of alkylbenzenes.
Predicted MS/MS Fragmentation Data
| m/z | Proposed Ion Formula | Proposed Structure / Origin |
|---|---|---|
| 174 | [C₁₃H₁₈]⁺˙ | Molecular Ion |
| 119 | [C₉H₁₁]⁺ | 2,5-Dimethylbenzyl cation (Benzylic cleavage) |
| 104 | [C₈H₈]⁺˙ | Loss of CH₃ from m/z 119 |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |
By combining these advanced NMR and MS techniques, a comprehensive and unambiguous structural and dynamic profile of this compound can be established.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach for identifying functional groups and probing the conformational characteristics of this compound. These two methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. libretexts.org Raman spectroscopy is particularly effective for analyzing the C=C double bond, which typically produces a strong signal in the Raman spectrum, whereas the corresponding infrared absorption may be weak. doi.org
The key vibrational modes expected for this compound can be assigned to its distinct structural components: the 1,1-disubstituted alkene, the aliphatic chain, and the 1,2,4-trisubstituted aromatic ring.
Key Expected Vibrational Frequencies:
Alkene Group (=C(CH₃)CH₂): The C=C stretching vibration is a characteristic marker for alkenes and is expected to appear in the 1650-1660 cm⁻¹ region. researchgate.netdocbrown.info The associated =C-H₂ group gives rise to stretching vibrations above 3000 cm⁻¹ and distinct out-of-plane bending (wagging) vibrations around 900 cm⁻¹. docbrown.info
Aromatic Ring (C₆H₃(CH₃)₂): The benzene (B151609) ring exhibits several characteristic vibrations. C=C stretching vibrations within the ring typically appear as a set of bands in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The substitution pattern on the ring (1,2,4-trisubstituted) can be inferred from the strong C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).
Alkyl Framework (-CH₂- and -CH₃): Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Bending (scissoring and rocking) vibrations for these groups occur around 1460 cm⁻¹ and in the fingerprint region. docbrown.info
The following table summarizes the predicted key vibrational bands for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| C-H Stretch | =C-H₂ (alkene) | ~3080 | ~3080 | Medium |
| C-H Stretch | Aromatic | 3010-3050 | 3010-3050 | Medium-Weak |
| C-H Stretch | -CH₃, -CH₂ | 2850-2970 | 2850-2970 | Strong |
| C=C Stretch | Alkene | ~1655 | ~1655 | Medium (IR), Strong (Raman) researchgate.net |
| C=C Stretch | Aromatic Ring | 1500-1600 | 1500-1600 | Medium-Strong |
| C-H Bend | -CH₃, -CH₂ | 1375-1465 | 1375-1465 | Medium |
| C-H Out-of-Plane Bend | =C-H₂ (alkene) | ~895 | ~895 | Strong |
| C-H Out-of-Plane Bend | Aromatic (Trisubstituted) | 800-880 | 800-880 | Strong |
X-ray Crystallography of Derivatives for Absolute Stereochemistry and Solid-State Structure
While this compound is a liquid under standard conditions, X-ray crystallography remains a crucial technique for determining the precise three-dimensional atomic arrangement of solid derivatives. By converting the liquid compound into a crystalline solid—for example, through reactions that introduce functionalities capable of forming a stable crystal lattice (e.g., epoxidation followed by ring-opening, or hydroboration-oxidation to an alcohol which is then derivatized)—its structure can be unambiguously determined.
This technique provides precise data on bond lengths, bond angles, and torsion angles, offering definitive proof of the molecule's connectivity and conformation in the solid state. For instance, analysis of a suitable derivative would confirm the geometry around the butene chain and the relative orientation of the dimethylphenyl group. mdpi.com Should a chiral center be introduced during derivatization, X-ray crystallography of a single crystal can be used to determine the absolute stereochemistry.
The crystal packing reveals intermolecular interactions, such as van der Waals forces or potential π–π stacking from the aromatic rings, which govern the solid-state properties of the material. mdpi.com
| Crystallographic Parameter | Information Provided | Example Data from a Phenyl Derivative mdpi.com |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Orthorhombic |
| Space Group | The set of symmetry operations for the unit cell. | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 5.0471 Å, b = 12.5114 Å, c = 22.2915 Å |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C aromatic: ~1.39 Å, C-C alkyl: ~1.54 Å |
| Bond Angles | The angle formed between three connected atoms. | sp³ C-C-C: ~109.5°, sp² C=C-C: ~120° |
| Torsion (Dihedral) Angles | The rotation around a chemical bond, defining conformation. | Describes the twist between the phenyl ring and the alkyl chain. |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatography is essential for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. Gas and liquid chromatography are the primary methods employed for these purposes.
Given its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). medistri.swiss This technique separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. nih.govspringernature.com
In a typical GC-MS analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. nih.gov A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used for separating aromatic hydrocarbons. nih.gov The retention time is a characteristic property used for identification.
The mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. Expected fragments for this compound would include the molecular ion (M⁺), loss of a methyl group (M-15), and a prominent peak corresponding to the stable dimethylbenzyl or tropylium cation.
| Parameter | Typical Condition |
|---|---|
| GC System | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min nih.gov |
| Injection Mode | Splitless or Split (e.g., 50:1) |
| Temperature Program | Initial 60°C, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Predicted Fragments | m/z Value |
| Molecular Ion [M]⁺ | 174 |
| [M-CH₃]⁺ | 159 |
| [C₉H₁₁]⁺ (dimethylbenzyl/tropylium) | 119 |
| [C₈H₉]⁺ (xylyl) | 105 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring reaction progress and assessing the purity of non-volatile or thermally sensitive compounds, but it is also highly effective for analyzing aromatic compounds like this compound. nih.govbasicmedicalkey.com It is particularly useful for tracking the consumption of starting materials and the formation of the product in real-time.
For a relatively non-polar compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.combme.hu In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. rsc.orgrsc.org The compound is retained on the column and then eluted by the organic solvent. Detection is typically achieved using a UV detector set at a wavelength where the dimethylphenyl group absorbs strongly, such as 254 nm or 265 nm. rsc.org By analyzing aliquots from a reaction mixture over time, one can quantify the disappearance of reactants and the appearance of the product, thereby determining the reaction kinetics and endpoint.
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size rsc.org |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water libretexts.org |
| Example Isocratic Mobile Phase | 85% Acetonitrile / 15% Water rsc.org |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) lcms.cz |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm or 265 nm |
| Injection Volume | 10 µL lcms.cz |
Based on a thorough review of available scientific literature, there is no specific information regarding "this compound" in the context of its role as a synthetic building block for complex organic molecules, as a precursor to pharmacologically active compounds, in natural product synthesis, or as a monomer in polymer chemistry.
The requested article cannot be generated as there are no research findings, data tables, or detailed studies concerning this specific chemical compound for the outlined topics. Scientific inquiry into the applications of "this compound" in advanced organic synthesis and materials science does not appear to be present in the public domain.
Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis and Materials Science
Monomer in Polymer Chemistry.
Mechanistic Investigations of Polymerization Initiation and Propagation
The polymerization of 4-(2,5-dimethylphenyl)-2-methyl-1-butene, a substituted α-olefin, can be understood through established mechanisms of transition-metal catalyzed olefin polymerization. acs.org The initiation and propagation steps are critically influenced by the compound's specific steric and electronic profile. Using homogeneous single-site catalysts, such as metallocenes, the polymerization mechanism involves the coordination of the monomer's double bond to the active metal center, followed by insertion into the metal-alkyl bond of the growing polymer chain. nih.gov
The regioselectivity of this insertion is a key mechanistic consideration. nih.gov Two primary pathways are possible: 1,2-insertion and 2,1-insertion. The steric hindrance caused by the methyl group on the double bond (C2) and the bulky 2,5-dimethylphenyl group on the allylic position (C4) heavily dictates the preferred pathway. The 2,1-insertion, where the metal center attaches to the secondary carbon of the double bond, is generally disfavored due to significant steric clash between the catalyst's ligands, the growing polymer chain, and the monomer's substituents. mdpi.commdpi.com Consequently, the 1,2-insertion pathway is expected to be the dominant mechanism for propagation.
Chain termination can occur through various pathways, including β-hydride elimination. The balance between propagation and termination reactions determines the molecular weight of the resulting polymer, a factor that is significantly influenced by the steric bulk of the monomer. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in modeling the energy barriers for these different insertion and termination pathways, providing a detailed picture of the polymerization kinetics. nih.gov
| Mechanism Step | Pathway | Description | Expected Outcome for this compound |
|---|---|---|---|
| Monomer Insertion (Propagation) | 1,2-Insertion | The metal center of the catalyst attaches to the less substituted carbon (C1) of the alkene. | Favored pathway due to lower steric hindrance. Leads to a linear polymer backbone with pendant -(CH2)-CH(CH3)-(2,5-dimethylphenyl) groups. |
| 2,1-Insertion | The metal center attaches to the more substituted carbon (C2) of the alkene. | Highly disfavored due to severe steric clash between the catalyst, the growing chain, and the monomer's 2-methyl and 4-aryl groups. mdpi.com | |
| Chain Termination | β-Hydride Elimination | Transfer of a hydrogen atom from the growing polymer chain to the metal center, releasing the polymer. | A likely termination pathway, potentially accelerated if steric crowding hinders further monomer insertion. |
Precursor for Ligands in Coordination Chemistry
While not a ligand itself, this compound serves as an excellent precursor for the synthesis of specialized ligands used in coordination chemistry and catalysis. The design of ligands is crucial for tuning the electronic and steric properties of metal complexes. nih.govorgsyn.org The compound's aromatic ring and alkene functionality provide two distinct handles for chemical modification to introduce donor atoms like phosphorus, nitrogen, or silicon. nih.govmdpi.com
One synthetic strategy involves the functionalization of the aromatic ring. Ortho-lithiation can be directed by the existing alkyl groups, followed by reaction with electrophiles such as chlorophosphines (R₂PCl) or chlorosilanes (R₂SiCl₂) to install phosphine (B1218219) or silylene donor sites. nih.gov The resulting ligands would possess a rigid scaffold where the bulky 2,5-dimethylphenyl group provides a well-defined steric pocket around the metal center it coordinates to. This steric control is vital in catalysis for influencing substrate selectivity.
Alternatively, the alkene moiety can be functionalized. For instance, a hydrophosphination reaction could add a phosphine group across the double bond, creating a flexible alkylphosphine ligand. mdpi.com Such modifications transform the simple hydrocarbon scaffold into a chelating or monodentate ligand capable of forming stable complexes with a variety of transition metals. nih.gov
Scaffold for Derivatization and Functional Materials
The molecular architecture of this compound, combining a rigid aromatic platform with a reactive chemical handle, makes it an attractive scaffold for building more complex functional materials. researchgate.net This approach allows for the systematic development of materials with tailored properties for specific applications, from electronics to self-assembling systems.
Synthesis of Conjugated Systems for Optoelectronic Applications
Conjugated polymers are a cornerstone of modern organic optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netntu.edu.sg While the monomer itself is not conjugated, its scaffold can be used to synthesize such materials.
A primary method involves polymerization via the alkene to create a saturated polymer backbone with pendant 2,5-dimethylphenyl groups. Subsequent post-polymerization functionalization of these aromatic rings, for example through C-H activation or coupling reactions, can link them together to form a fully conjugated system. researchgate.net Another approach is to first chemically modify the monomer to introduce conjugation before polymerization. For example, dehydrogenation could create a styrenic or diene system that can be polymerized using methods like Stille or Suzuki coupling, which are known to produce conjugated polymers. ntu.edu.sgbeilstein-journals.org The dimethylphenyl unit would influence the electronic properties (e.g., HOMO/LUMO levels) and solubility of the final material. frontiersin.orgrsc.org
| Strategy | Description | Key Reaction Type | Potential Application |
|---|---|---|---|
| Post-Polymerization Modification | First, create a polyalkane backbone via olefin polymerization. Then, functionalize the pendant aromatic rings to create conjugation. | Ziegler-Natta Polymerization, then C-H Arylation or Cross-Coupling. researchgate.net | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs). |
| Monomer Modification Pre-Polymerization | Chemically alter the monomer to make it suitable for conjugated polymerization methods. | Dehydrogenation, Halogenation, followed by Stille, Suzuki, or Direct Arylation Polymerization (DAP). ntu.edu.sg | Organic Photovoltaics (OPVs), Sensors. |
Incorporation into Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov The bulky and rigid 2,5-dimethylphenyl group of the title compound is an ideal structural motif for directing self-assembly. nih.gov
By derivatizing the scaffold to include functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) or metal coordination, the molecule can be programmed to form well-defined supramolecular structures. researchgate.netacs.org The steric bulk of the dimethylphenyl group would control the intermolecular spacing and geometry, preventing dense packing and potentially leading to the formation of porous materials, liquid crystals, or fibrillar networks in gels. nih.govresearchgate.net These "aromatic embrace" motifs, driven by multiple concerted aromatic interactions, are a robust method for creating amorphous bulk supramolecular polymers. nih.gov The resulting assemblies have potential applications in areas such as molecular recognition, encapsulation, and the development of "smart" materials that respond to external stimuli. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
